Lauric isopropanol amide

CAS No.:

Cat. No.: VC14241684

Molecular Formula: C15H31NO2

Molecular Weight: 257.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H31NO2 |

|---|---|

| Molecular Weight | 257.41 g/mol |

| IUPAC Name | N-(2-hydroxypropan-2-yl)dodecanamide |

| Standard InChI | InChI=1S/C15H31NO2/c1-4-5-6-7-8-9-10-11-12-13-14(17)16-15(2,3)18/h18H,4-13H2,1-3H3,(H,16,17) |

| Standard InChI Key | JHBUNKKNHQVQFT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCC(=O)NC(C)(C)O |

Introduction

Chemical Structure and Molecular Properties

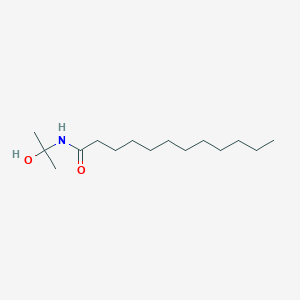

Lauric isopropanol amide, systematically named N-(2-hydroxypropan-2-yl)dodecanamide, features a dodecanamide backbone linked to a hydroxylated isopropanolamine group. Its molecular formula, C₁₅H₃₁NO₂, reflects a balance between lipophilic (C₁₂ alkyl chain) and hydrophilic (amide and hydroxyl groups) regions. The compound’s structure is validated by its canonical SMILES notation, CCCCCCCCCCCC(=O)NC(C)(C)O, which delineates the linear alkyl chain and branched hydroxyl-amide moiety.

Table 1: Molecular Properties of Lauric Isopropanol Amide

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₃₁NO₂ |

| Molecular Weight | 257.41 g/mol |

| IUPAC Name | N-(2-hydroxypropan-2-yl)dodecanamide |

| InChI Key | JHBUNKKNHQVQFT-UHFFFAOYSA-N |

| PubChem CID | 8889 |

The compound’s amphiphilicity enables micelle formation in aqueous solutions, a property critical for its role as a surfactant. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar amide group and staggered conformation of the alkyl chain, which minimize steric hindrance and enhance intermolecular interactions.

Synthesis and Production Methods

Lauric isopropanol amide is synthesized via the condensation of lauric acid (C₁₂H₂₄O₂) with isopropanolamine (C₃H₉NO) under catalytic conditions. Recent advancements, such as the use of tris(pentafluorophenyl)borane [B(C₆F₅)₃·H₂O], have optimized this reaction by facilitating dehydrative amidation, achieving yields up to 92% .

Key Synthesis Steps:

-

Activation of Carboxylic Acid: Lauric acid reacts with B(C₆F₅)₃ to form a reactive acyl borane intermediate.

-

Nucleophilic Attack: Isopropanolamine attacks the electrophilic carbonyl carbon, displacing the borane catalyst.

-

Dehydration: The intermediate undergoes dehydration to yield the final amide product .

This method minimizes byproducts and operates under mild conditions (60–80°C), making it industrially scalable. Alternative routes, such as enzyme-catalyzed amidation, are under investigation but remain less efficient.

Physicochemical Properties

Lauric isopropanol amide exhibits solubility in polar solvents (e.g., ethanol, water) and limited solubility in nonpolar media. Its critical micelle concentration (CMC) of 0.1 mM enables effective surface tension reduction, while thermal gravimetric analysis (TGA) reveals stability up to 200°C, ensuring compatibility with high-temperature processing.

Table 2: Physicochemical Characteristics

| Property | Value |

|---|---|

| Melting Point | 85–90°C |

| Boiling Point | Decomposes above 200°C |

| LogP (Octanol-Water) | 3.2 ± 0.3 |

| CMC | 0.1 mM |

Industrial Applications

Cosmetics and Personal Care

Lauric isopropanol amide is a cornerstone in shampoos, conditioners, and hand sanitizers, where it enhances viscosity and foam stability. In hand sanitizers, it stabilizes ethanol-based formulations, preventing rapid evaporation and improving sensory attributes .

Pharmaceutical Adjuvants

Preliminary studies suggest its utility as a permeation enhancer in transdermal drug delivery systems, though clinical validation is pending .

Table 3: Application-Specific Performance Metrics

| Application | Function | Concentration Range |

|---|---|---|

| Hand Sanitizers | Foam Stabilizer | 0.5–2.0% w/w |

| Shampoos | Thickening Agent | 1.0–3.0% w/w |

Future Research Directions

-

Toxicokinetic Profiling: Long-term exposure studies in model organisms to elucidate metabolic pathways.

-

Green Synthesis: Development of biocatalytic methods using lipases or esterases.

-

Expanded Applications: Exploration in biomedical fields, such as nanoparticle stabilization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume